
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are widely found in nature and have been used as herbal medicines since early ages . This compound, like other coumarins, has significant potential in various fields including medicine, agriculture, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the alkylation of 4-hydroxycoumarin with ethyl halides under basic conditions. One common method involves the use of potassium carbonate in dry acetone at elevated temperatures . The reaction proceeds through the formation of an intermediate which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Aplicaciones Científicas De Investigación
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
4-Hydroxycoumarin: A well-known anticoagulant used in the synthesis of warfarin.
7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Known for its antioxidant and anti-inflammatory properties.
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is unique due to its diethyl substitution at the 6 and 7 positions, which enhances its lipophilicity and potentially its biological activity compared to other coumarin derivatives .
Propiedades
Número CAS |
55004-79-0 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6,7-diethyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-8-5-10-11(14)7-13(15)16-12(10)6-9(8)4-2/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
JRSYUHVXYISMOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1CC)OC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


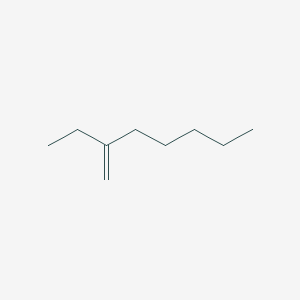
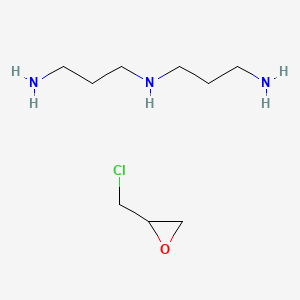
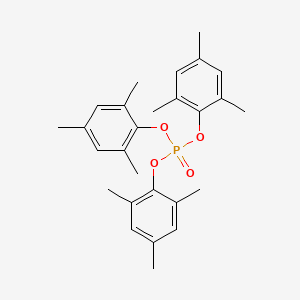
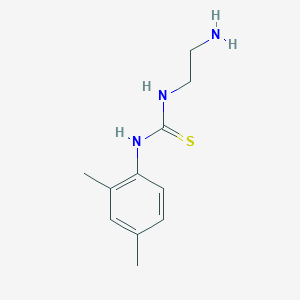

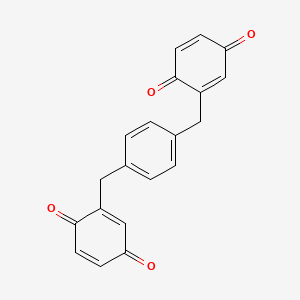
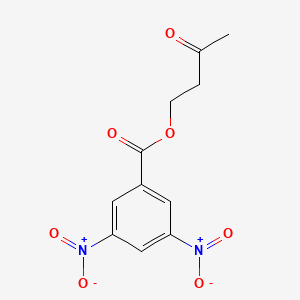
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

